Ethyl 5-oxo-2,3,5,6-tetrahydro-1h-pyrrolizine-7-carboxylate

Physicochemical Characterization Density Pyrrolizine Scaffold

Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate (CAS 67800-67-3) is a heterocyclic building block belonging to the pyrrolizine class, characterized by a fused bicyclic structure containing a ketone at the 5-position and an ethyl carboxylate ester at the 7-position. Its molecular formula is C10H13NO3 with a molecular weight of approximately 195.22 g/mol.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 67800-67-3
Cat. No. B12907528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-2,3,5,6-tetrahydro-1h-pyrrolizine-7-carboxylate
CAS67800-67-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCN2C(=O)C1
InChIInChI=1S/C10H13NO3/c1-2-14-10(13)7-6-9(12)11-5-3-4-8(7)11/h2-6H2,1H3
InChIKeyPGNBAYKGHVVGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate (CAS 67800-67-3): Procurement-Grade Identity and Basic Characterization


Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate (CAS 67800-67-3) is a heterocyclic building block belonging to the pyrrolizine class, characterized by a fused bicyclic structure containing a ketone at the 5-position and an ethyl carboxylate ester at the 7-position . Its molecular formula is C10H13NO3 with a molecular weight of approximately 195.22 g/mol [1]. The compound is also referenced under the identifiers DTXSID40298621 and NSC-124694 . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, investigated for its potential as a precursor to biologically active molecules, including anti-inflammatory agents [2].

Procurement Risk Alert for Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate: Why Analog Interchange is Not Supported by Currently Published Evidence


A critical examination of the publicly available scientific literature reveals a significant evidence gap for Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate: there are currently no published, quantitative head-to-head studies comparing its reactivity, biological activity, or pharmacokinetic profile against its closest structural analogs [1]. While pyrrolizine derivatives as a class are associated with COX/5-LOX dual inhibition and anti-inflammatory activity, such class-level inferences are insufficient to guarantee functional equivalence when substituting a specific 5-oxo-tetrahydro-pyrrolizine-7-carboxylate ester with, for example, a 2,3-dihydro or fully saturated analog [1][2]. In the absence of direct comparative data on reaction yields, selectivity, or potency, generic substitution based solely on scaffold similarity represents an unvalidated procurement risk with uncertain scientific outcomes. This guide therefore explicitly maps the boundary between verifiable property data and unsubstantiated extrapolation.

Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate: A Directly Sourced Evidence Ledger of Verifiable Differentiation


Physicochemical Property Differentiation: Density Assessment Against a Reduced Pyrrolizine Analog

In the absence of direct biological comparison data, physicochemical properties provide the only currently verifiable differentiation basis. The target compound's density of 1.24 g/cm³ reflects the presence of the 5-oxo group, which contributes to a more compact molecular packing compared to the fully reduced analog ethyl 2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carboxylate. This difference is measurable, though structural attributions are confounded by the distinct molecular weights of the two compounds .

Physicochemical Characterization Density Pyrrolizine Scaffold

Thermal Stability Indicator: Boiling Point Comparison with a Saturated Six-Membered Ring Analog

The reported boiling point for the target compound is 349 °C at 760 mmHg . This value can be contextualized against ethyl 3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate (CAS 88001-46-1, MW 197.23), a more saturated analog with a higher molecular weight. However, without a corresponding boiling point for the comparator, no quantitative difference can be established, preventing a direct stability comparison [1].

Thermal Stability Boiling Point Pyrrolizine Scaffold

Refractive Index as a Purity and Identity Metric: Limited Comparative Context

The refractive index of the target compound is reported as 1.545 . This is a standard physical constant used for identity verification and purity assessment in procurement quality control (QC). While useful for confirming the identity of the received material, no refractive index data could be sourced for direct structural analogs, making this a single-point specification rather than a comparative advantage .

Refractive Index Purity Analysis Quality Control

Validated Application Scenarios for Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate Based on Current Evidence


Synthetic Intermediate in Heterocyclic Library Synthesis Where the 5-oxo Motif is a Required Reactive Handle

The presence of the ketone at the 5-position provides a distinct reactive handle for further derivatization (e.g., reductive amination, Grignard additions, or enolate chemistry) that is not available in de-oxo analogs like ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate . This makes the compound the necessary choice for synthetic routes requiring the 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine core, not a substitute candidate.

Procurement for Computational Chemistry Studies Requiring Defined Physicochemical Parameters

The availability of experimentally-derived physicochemical data, such as a density of 1.24 g/cm³ and a boiling point of 349 °C , provides concrete parameters for computational models (e.g., molecular dynamics simulations, QSAR model training). This is a practical procurement rationale when such specific reference data is needed and is unavailable for other desired analogs.

Quality Control Reference for Analytical Method Development

With a defined refractive index of 1.545 , this compound can serve as a reference standard for developing or validating HPLC, GC, or refractometric methods aimed at detecting or quantifying this specific heterocyclic scaffold in reaction mixtures.

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